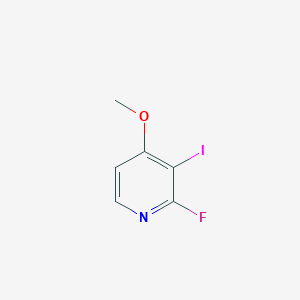

2-Fluoro-3-iodo-4-methoxypyridine

Description

Properties

Molecular Formula |

C6H5FINO |

|---|---|

Molecular Weight |

253.01 g/mol |

IUPAC Name |

2-fluoro-3-iodo-4-methoxypyridine |

InChI |

InChI=1S/C6H5FINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |

InChI Key |

OEOPTKGPZAAXFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)F)I |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

2-Fluoro-3-iodo-4-methoxypyridine serves as a vital building block in the synthesis of more complex organic molecules. Its unique substituents allow for various synthetic transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

The compound is utilized in the design of bioactive molecules aimed at studying biological pathways and mechanisms. Its ability to modulate enzyme activity can lead to significant insights into cellular processes.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with tailored properties, enhancing performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.

Research Findings

Research indicates that the incorporation of halogen atoms into pyridine derivatives enhances their biological activities across various domains:

- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to enhanced biological activity.

- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds regarding effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-fluoro-3-iodo-4-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Key Observations:

Substituent Effects on Reactivity Electron-Withdrawing Groups (F, I): The fluoro and iodo groups in this compound activate the pyridine ring for electrophilic substitution, particularly at positions ortho/para to the methoxy group.

The hydroxypyridine derivative (5-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine) is structurally complex, with applications in kinase inhibition or as a ligand in metal coordination .

Synthetic Utility

- 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine demonstrates the use of protecting groups (methoxymethoxy) to stabilize reactive sites during synthesis, a strategy applicable to this compound for selective deprotection .

- Iodo substituents in these compounds facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though the presence of fluorine may require milder conditions to avoid defluorination .

Physical Properties Iodo-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in ) compared to non-halogenated analogs. The methoxy group may further increase melting points due to intermolecular hydrogen bonding .

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-3-iodo-4-methoxypyridine?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of a pyridine scaffold. For fluorination, electrophilic substitution or halogen exchange (e.g., Balz-Schiemann reaction) may be employed. Iodination often uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Methoxy introduction can proceed via nucleophilic aromatic substitution (SNAr) using methoxide ions.

- Example Protocol :

- Start with 3-iodo-4-methoxypyridine.

- Fluorinate at the 2-position using Selectfluor™ in anhydrous acetonitrile at 80°C for 12 hours .

- Purify via column chromatography (hexane/ethyl acetate gradient).

- Key Considerations :

- Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Expect a singlet for the methoxy group (δ ~3.8–4.0 ppm). Fluorine coupling with adjacent protons may split signals (e.g., J₃-F ~12–15 Hz).

- ¹³C NMR : Fluorine and iodine substituents deshield adjacent carbons (e.g., C2: δ ~160 ppm; C3: δ ~95 ppm due to iodine).

- IR Spectroscopy :

- Methoxy C-O stretch: ~1250 cm⁻¹.

- Aromatic C-F stretch: ~1100–1200 cm⁻¹ .

- Mass Spectrometry (MS) :

- Molecular ion [M⁺] at m/z = 283 (C₆H₅FINO).

- Fragmentation peaks at m/z 154 (loss of I) and 124 (loss of F and OCH₃) .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Fire Safety : Toxic fumes (e.g., HF, HI) may form during combustion. Use CO₂ or dry chemical extinguishers .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as halogenated waste .

Advanced Research Questions

Q. How can competing substitution pathways be mitigated during iodination of fluorinated methoxypyridine precursors?

- Methodological Answer :

- Regioselectivity Control :

- Use sterically hindered bases (e.g., 2,6-lutidine) to direct iodination to the 3-position .

- Optimize solvent polarity (e.g., DMF for SNAr vs. THF for radical pathways).

- Table: Reaction Conditions for Iodination

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-methoxypyridine | NIS | CHCl₃ | 25 | 72 | |

| 2-Fluoro-4-methoxypyridine | ICl | AcOH | 50 | 68 |

Q. How does the electronic environment influence the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions :

- Methoxy group protonates, leading to ring activation. Risk of demethylation at high H⁺ concentrations.

- Fluorine’s electron-withdrawing effect stabilizes the ring but may promote HI elimination .

- Basic Conditions :

- Iodine’s polarizability increases susceptibility to nucleophilic displacement (e.g., by OH⁻).

- Use pH < 9 to minimize degradation. Monitor via UV-Vis spectroscopy (λmax ~270 nm) .

Q. What challenges arise in regioselective functionalization of this compound for complex molecule synthesis?

- Methodological Answer :

- Cross-Coupling Limitations :

- Suzuki-Miyaura coupling at C3 (iodo site) is hindered by fluorine’s electronegativity. Use Pd(PPh₃)₄ with arylboronic acids at 80°C for 24 hours .

- Protect the methoxy group with TMSCl to prevent demethylation during Stille couplings .

- Table: Functionalization Strategies

| Reaction Type | Reagent | Site | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | PhB(OH)₂, Pd(OAc)₂ | C3 | 55 | |

| Buchwald-Hartwig | Aniline, Pd₂(dba)₃ | C5 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.